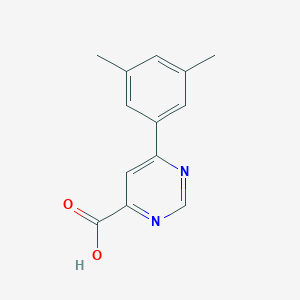![molecular formula C50H68O4 B14880819 5,11,17,23-Tetra-t-butyl-25,27-dihydroxy-26,28-dipropoxy-calix[4]arene](/img/structure/B14880819.png)
5,11,17,23-Tetra-t-butyl-25,27-dihydroxy-26,28-dipropoxy-calix[4]arene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,11,17,23-tetra-tert-butyl-26,28-dipropoxypentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaene-25,27-diol is a complex organic compound known for its unique structural properties. This compound belongs to the calixarene family, which are macrocyclic compounds composed of phenolic units linked by methylene bridges. Calixarenes are known for their ability to form host-guest complexes, making them valuable in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,11,17,23-tetra-tert-butyl-26,28-dipropoxypentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaene-25,27-diol typically involves the following steps:
Formation of the Calixarene Core: The initial step involves the condensation of p-tert-butylphenol with formaldehyde under basic conditions to form the calixarene core.
Functionalization: The hydroxyl groups on the calixarene core are then alkylated with propyl bromide in the presence of a base such as potassium carbonate to introduce the propoxy groups.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used for the condensation and functionalization reactions.
Continuous Flow Systems: Continuous flow systems may be employed to enhance reaction efficiency and product yield.
Purification: Industrial purification methods include large-scale recrystallization and advanced chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
5,11,17,23-tetra-tert-butyl-26,28-dipropoxypentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaene-25,27-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The propoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new alkylated or functionalized derivatives.
Scientific Research Applications
5,11,17,23-tetra-tert-butyl-26,28-dipropoxypentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaene-25,27-diol has a wide range of scientific research applications:
Chemistry: Used as a host molecule in supramolecular chemistry for the formation of host-guest complexes.
Biology: Investigated for its potential in drug delivery systems due to its ability to encapsulate guest molecules.
Medicine: Explored for its use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of sensors and separation processes.
Mechanism of Action
The mechanism of action of 5,11,17,23-tetra-tert-butyl-26,28-dipropoxypentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaene-25,27-diol involves its ability to form host-guest complexes. The compound’s large, bowl-shaped cavity allows it to encapsulate various guest molecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π interactions. This encapsulation can alter the properties and reactivity of the guest molecules, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
- 5,11,17,23-tetra-tert-butyl-25,27-dihydroxy-26,28-dimercaptoethoxycalix4arene : Similar structure but with mercaptoethoxy groups instead of propoxy groups.
- 5,11,17,23-tetra-tert-butyl-25,27-dihydroxy-26,28-dimethoxycalix4arene : Similar structure but with methoxy groups instead of propoxy groups.
Uniqueness
5,11,17,23-tetra-tert-butyl-26,28-dipropoxypentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaene-25,27-diol is unique due to its specific functional groups and the ability to form stable host-guest complexes with a wide range of guest molecules. This makes it particularly valuable in applications requiring selective encapsulation and release of molecules.
Properties
Molecular Formula |
C50H68O4 |
|---|---|
Molecular Weight |
733.1 g/mol |
IUPAC Name |
5,11,17,23-tetratert-butyl-26,28-dipropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,27-diol |
InChI |
InChI=1S/C50H68O4/c1-15-17-53-45-35-19-31-23-39(47(3,4)5)25-33(43(31)51)21-37-29-42(50(12,13)14)30-38(46(37)54-18-16-2)22-34-26-40(48(6,7)8)24-32(44(34)52)20-36(45)28-41(27-35)49(9,10)11/h23-30,51-52H,15-22H2,1-14H3 |
InChI Key |
RDDAENSMFXOVFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C2CC3=CC(=CC(=C3O)CC4=C(C(=CC(=C4)C(C)(C)C)CC5=C(C(=CC(=C5)C(C)(C)C)CC1=CC(=C2)C(C)(C)C)O)OCCC)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-6,7-dihydro-5H-pyrimido[4,5-d]thieno[3,2-b]azepine](/img/structure/B14880745.png)
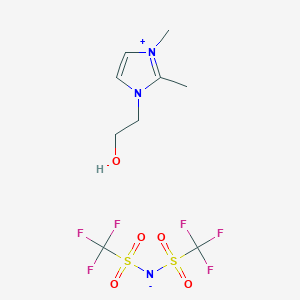
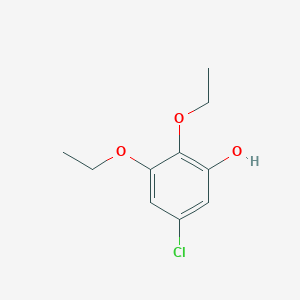

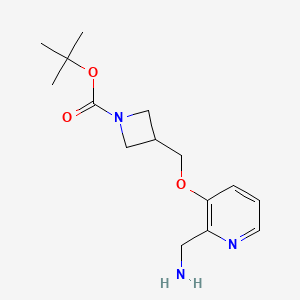
![pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B14880790.png)
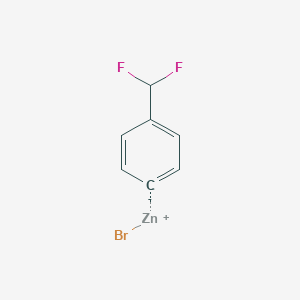
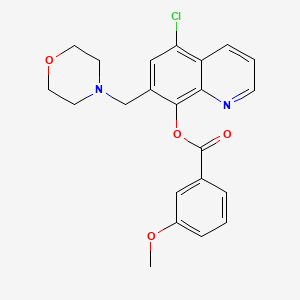
![2-(5-Chlorothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B14880797.png)
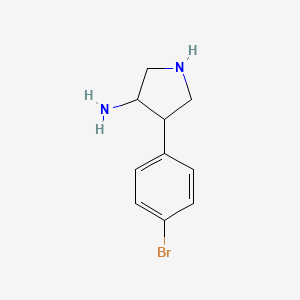
![(Z)-2-((7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)-N'-hydroxyacetimidamide](/img/structure/B14880802.png)
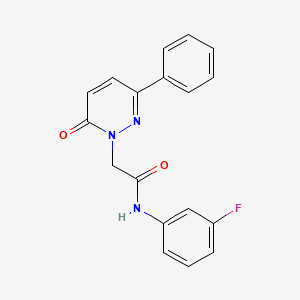
![(2Z)-2-({[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]formamido}imino)-2H-chromene-3-carboxamide](/img/structure/B14880817.png)
